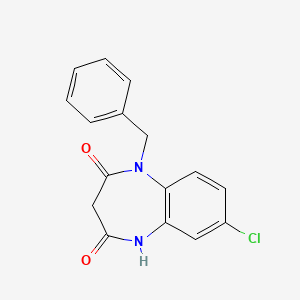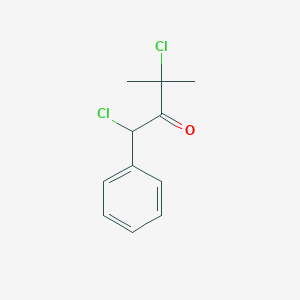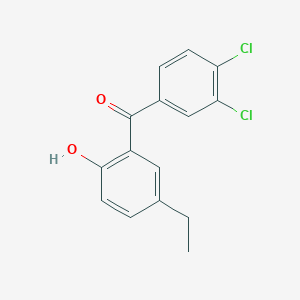
3-Hydroxy-2-methoxy-6-methyl-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-methoxy-6-methyl-4H-pyran-4-one, also known as Maltol, is a naturally occurring organic compound with the molecular formula C6H6O3. It is commonly found in the bark of larch trees, pine needles, and roasted malt, which gives it its name. Maltol is known for its sweet aroma and is widely used as a flavor enhancer in the food industry .
准备方法
Synthetic Routes and Reaction Conditions
Maltol can be synthesized through various methods. One common synthetic route involves the alkaline hydrolysis of streptomycin salts. Another method includes the Maillard reaction, where reducing sugars react with amino acids under heat to produce Maltol as an intermediate .
Industrial Production Methods
Industrially, Maltol is often extracted from natural sources such as beechwood and other wood tars. It can also be synthesized chemically through controlled reactions involving specific reagents and conditions .
化学反应分析
Types of Reactions
Maltol undergoes several types of chemical reactions, including:
Oxidation: Maltol can be oxidized to form various derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Maltol can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving Maltol include bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving Maltol include various hydroxylated and methylated derivatives, which have different applications in the food and pharmaceutical industries .
科学研究应用
Maltol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including its ability to enhance the bioavailability of certain drugs.
Industry: Widely used as a flavor enhancer in food products and as a fragrance in cosmetics.
作用机制
Maltol exerts its effects primarily through its ability to chelate metal ions, which enhances its antioxidant properties. It interacts with molecular targets such as metal ions and enzymes involved in oxidative stress pathways. This interaction helps in reducing oxidative damage and protecting cells .
相似化合物的比较
Similar Compounds
Ethyl Maltol: A derivative of Maltol with a similar structure but enhanced flavor properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another compound with similar antioxidant properties but different applications.
Furaneol: A related compound with a similar sweet aroma but different chemical properties.
Uniqueness of Maltol
Maltol is unique due to its strong metal-chelating ability and its widespread use as a flavor enhancer. Its natural occurrence and ease of extraction also make it a preferred choice in various industries .
属性
CAS 编号 |
61403-92-7 |
|---|---|
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
3-hydroxy-2-methoxy-6-methylpyran-4-one |
InChI |
InChI=1S/C7H8O4/c1-4-3-5(8)6(9)7(10-2)11-4/h3,9H,1-2H3 |
InChI 键 |
AMVXPWADTOXKPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(=C(O1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


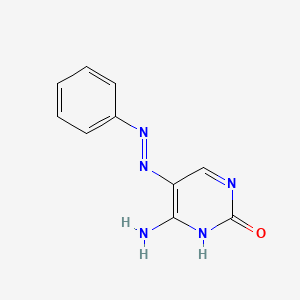
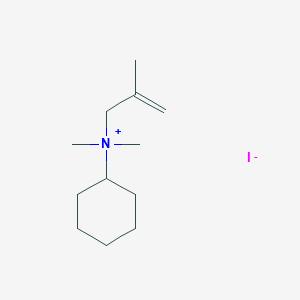

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
